Cas no 144060-53-7 (Febuxostat)

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme critical in the production of uric acid. It is primarily used for the long-term management of hyperuricemia in patients with gout. Unlike allopurinol, febuxostat does not require dose adjustments in patients with mild to moderate renal impairment, offering a therapeutic advantage for this population. Its mechanism involves reducing serum uric acid levels by inhibiting both oxidized and reduced forms of xanthine oxidase. Clinical studies demonstrate its efficacy in maintaining target uric acid concentrations below 6 mg/dL, thereby preventing gout flares and tophus formation. Febuxostat is available in oral tablet form, with dosing tailored to individual patient needs.
Febuxostat structure
Febuxostat structure
Product Name:Febuxostat
CAS No:144060-53-7
MF:C16H16N2O3S
MW:316.374842643738
MDL:MFCD00871598
CID:64808
PubChem ID:134018
Update Time:2025-08-05

Febuxostat Chemical and Physical Properties

Names and Identifiers

    • Febuxostat
    • Tei-6720
    • 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
    • 2-[3-Cyano-4-isobutoxyphenyl]-4-methylthiazole-5-carboxylic acid
    • 2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid
    • 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid
    • TMX 67
    • Febuxostat impurity
    • 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid,This product is unavailable
    • Adenuric
    • Febuxostat (This product is unavailable in the U.S.)
    • Febuxostat,This product is unavailable
    • TEI 6720
    • Uloric
    • UNII-101V0R1N2E
    • 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
    • Atenuri
    • 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid
    • Febuxostat 2-[3-Cyano-4-isobutoxyphenyl]-4-methylthiazole-5-carboxylic acid; 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carb
    • Feburic
    • Febuxostat (Uloric)
    • 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid
    • 2-(3-CYANO-4-ISOBUTOXY-PHENYL)-4-METHYL-5-THIAZOLE-CARBOXYLIC ACID
    • C16H16N2O3S
    • 101V0R1N2E
    • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)
    • BRD-K48367671-001-01-8
    • 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-
    • Q-100164
    • Uloric (TN)
    • Q417296
    • 2-(3-cyano-4-isobutyloxy)-phenyl-4-methyl-5-thiazolecarboxylic acid
    • AM20090760
    • AB01274796_03
    • BDBM50320491
    • CCG-213303
    • Febuday
    • FEBUXOSTAT [WHO-DD]
    • NSC 758874
    • FD7322
    • FEBUXOSTAT [INN]
    • BQSJTQLCZDPROO-UHFFFAOYSA-N
    • SPIRAMYCINADIPATE
    • Febuxostatum
    • Goutex
    • FEBUXOSTAT [EMA EPAR]
    • AKOS015841695
    • BCP9000679
    • FEBUXOSTAT [JAN]
    • 2-(3-cyano-4-isobutoxyphenyl)-4-methyl- 1,3-thiazole-5-carboxylic acid
    • D01206
    • MX-67
    • M04AA03
    • SW219283-1
    • DB04854
    • CS-0403
    • 2-(3-Cyano-4-isobutoxy-phenyl)-4-me
    • F0847
    • HMS3868J03
    • NCGC00182059-02
    • NCGC00182059-03
    • SR-01000940023-2
    • BC164443
    • EN300-122360
    • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-
    • SMR002529566
    • TMX-67
    • CAS-144060-53-7
    • HMS3673M21
    • S1547
    • MLS004774136
    • BCP02342
    • Tox21_113004_1
    • HMS3655C03
    • SR-01000940023
    • GTPL6817
    • Tox21_113004
    • HMS3743I09
    • 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
    • SCHEMBL249339
    • 2-(3-Cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid
    • FT-0601639
    • Donifoxate
    • NSC-758874
    • HY-14268
    • Pharmakon1600-01504286
    • AB01274796-01
    • Z1541759499
    • BCPP000233
    • FEBUXOSTAT [ORANGE BOOK]
    • WZB81950
    • PB33929
    • NS00004138
    • 111GE013
    • DTXCID1028576
    • Feburic (TN)
    • thyl-thiazole-5-carboxylic acid
    • AC-425
    • FEBUXOSTAT [MART.]
    • BS-1018
    • AB01274796_02
    • CHEBI:31596
    • HMS3264C20
    • Febuxostat [USAN:INN:BAN]
    • Goturic
    • Febric
    • DTXSID8048650
    • FEBUXOSTAT (MART.)
    • Febuxostat, >=98% (HPLC)
    • CHEMBL1164729
    • Febuxostat (JAN/USAN/INN)
    • 144060-53-7
    • Febuxostat- Bio-X
    • MFCD00871598
    • Febuxostat [USAN]
    • Febuxostat,Uloric, TMX-67
    • FEBUXOSTAT [MI]
    • FEBUXOSTAT [VANDF]
    • Zurig
    • MLS006011568
    • NSC758874
    • SBI-0653454.0001
    • BRD-K48367671-001-05-9
    • BBL036503
    • BRD-K48367671-001-06-7
    • STL559020
    • FEBUXOSTAT?
    • MDL: MFCD00871598
    • Inchi: 1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)
    • InChI Key: BQSJTQLCZDPROO-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C)N=C1C1C=CC(=C(C#N)C=1)OCC(C)C

Computed Properties

  • Exact Mass: 316.08800
  • Monoisotopic Mass: 316.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.31
  • Melting Point: 207.0 to 211.0 deg-C
  • Boiling Point: 536.6°C at 760 mmHg
  • Flash Point: 278.3±32.9 °C
  • Refractive Index: 1.605
  • PSA: 111.45000
  • LogP: 3.72318
  • Merck: 3948

Febuxostat Security Information

Febuxostat Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Febuxostat Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Febuxostat Spectrogram

MS-MS LC-ESI-qTof
MS-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Febuxostat Related Literature

Additional information on Febuxostat

Febuxostat (CAS No. 144060-53-7): A Comprehensive Overview

Febuxostat (CAS No. 144060-53-7) is a non-purine selective inhibitor of xanthine oxidase, widely recognized for its efficacy in the treatment of hyperuricemia and gout. This compound has gained significant attention in the pharmaceutical industry due to its unique mechanism of action and favorable safety profile compared to traditional xanthine oxidase inhibitors like allopurinol.

The chemical structure of Febuxostat is characterized by a benzoxazole core, which contributes to its high affinity for xanthine oxidase. This structural feature allows Febuxostat to effectively reduce serum uric acid levels by inhibiting the conversion of hypoxanthine to xanthine and subsequently to uric acid. The molecular formula of Febuxostat is C16H16N2O3S, with a molecular weight of 316.37 g/mol.

Clinical trials have consistently demonstrated the efficacy and safety of Febuxostat. A landmark study published in the New England Journal of Medicine in 2005 evaluated the effectiveness of Febuxostat in reducing serum uric acid levels in patients with gout. The results showed that Febuxostat was significantly more effective than placebo and comparable to allopurinol in achieving target serum uric acid levels. Additionally, Febuxostat exhibited a favorable safety profile, with fewer adverse events related to liver function and gastrointestinal disturbances.

The pharmacokinetics of Febuxostat have been extensively studied. It is rapidly absorbed after oral administration, with a bioavailability of approximately 84%. The drug reaches its peak plasma concentration within 1-1.5 hours and has a half-life of about 5-8 hours. Metabolism primarily occurs in the liver via CYP1A2, CYP2C8, and CYP2C9 enzymes, with renal excretion being the primary route of elimination.

In recent years, research has expanded beyond the treatment of gout to explore the potential applications of Febuxostat in other conditions associated with hyperuricemia. A study published in the Journal of Clinical Investigation in 2020 investigated the use of Febuxostat in patients with chronic kidney disease (CKD). The findings suggested that Febuxostat could effectively lower serum uric acid levels and improve renal function markers in CKD patients, highlighting its potential as an adjunctive therapy in this population.

The safety profile of Febuxostat has been further elucidated through long-term studies. A post-marketing surveillance study conducted over five years in Japan reported that the incidence of serious adverse events was low, and no new safety concerns were identified. However, it is important to note that like all medications, Febuxostat can cause side effects such as liver function abnormalities, rash, and gastrointestinal issues. Regular monitoring is recommended to ensure safe and effective use.

The market for urate-lowering therapies continues to grow, driven by increasing prevalence rates of gout and hyperuricemia worldwide. According to a report by Grand View Research, the global market for gout treatment is expected to reach USD 3.5 billion by 2027, growing at a CAGR of 7.8% from 2020 to 2027. As one of the leading drugs in this category, Febuxostat is well-positioned to capture a significant share of this market.

In conclusion, Febuxostat (CAS No. 144060-53-7) represents a significant advancement in the treatment of hyperuricemia and gout. Its unique mechanism of action, favorable safety profile, and expanding therapeutic applications make it an essential tool for healthcare providers managing these conditions. Ongoing research continues to uncover new insights into its potential benefits, further solidifying its role in modern medicine.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:144060-53-7)Febuxostat
sfd10695
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
(CAS:144060-53-7)Febuxostat
LE060
Purity:99% HPLC
Quantity:5KG/1KG/25KG/100KG
Price ($):Inquiry
Email